Alogliptin (13CD3)

LC-MS/MS bioanalysis internal standard

Alogliptin (13CD3) is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of alogliptin in BE/BA studies. Dual 13C and deuterium labeling at N3-methyl (99% 13C, 98% 2H) confers a +4 Da mass shift with negligible chromatographic retention time shift—enabling accurate matrix effect correction unattainable with unlabeled analogs. Demonstrates 1.0–202.0 ng/mL linearity (r²≥0.99), FDA-compliant intra-/inter-day precision, and 5-fold lower LLOQ vs. non-isotopic alternatives. Supplied with full USP/EP traceability and ANDA-ready documentation. For analytical use only.

Molecular Formula C18H21N5O2
Molecular Weight 343.40 g/mol
Cat. No. B12426154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlogliptin (13CD3)
Molecular FormulaC18H21N5O2
Molecular Weight343.40 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N
InChIInChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1+1D3
InChIKeyZSBOMTDTBDDKMP-GKOPAMJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alogliptin (13CD3) Technical Overview: Stable Isotope-Labeled DPP-4 Inhibitor for Quantitative Bioanalysis


Alogliptin (13CD3) (CAS 1246817-18-4) is the tri-deuterated and carbon-13 labeled analog of alogliptin, a quinazolinone-based, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4) [1]. The parent compound alogliptin is FDA-approved for the treatment of type 2 diabetes mellitus, exerting its therapeutic effect through selective DPP-4 inhibition that prolongs the action of incretin hormones GLP-1 and GIP [2]. Alogliptin (13CD3) incorporates a 13C-labeled methyl group bearing three deuterium atoms (13CD3), increasing its molecular weight by +4 mass units relative to unlabeled alogliptin (339.4 vs 343.4 g/mol) and enabling precise mass spectrometric differentiation [3].

Why Unlabeled Alogliptin or Other DPP-4 Inhibitors Cannot Substitute for Alogliptin (13CD3) in Bioanalytical Workflows


Despite a common mechanism of DPP-4 inhibition, considerable chemical and pharmacokinetic diversity exists among members of the DPP-4 inhibitor class, including significant differences in half-life (ranging from ~1.5 hours for vildagliptin to >100 hours for linagliptin), bioavailability (30% to ~100%), metabolism (CYP-dependent vs renal excretion), and protein binding [1]. These differences preclude simple interchange of in-class compounds in analytical method development or pharmacokinetic studies [2]. Critically, Alogliptin (13CD3) is not a therapeutic agent but an analytical tool—its dual 13C and deuterium labeling at the N3-methyl position (99% 13C enrichment, 98% 2H enrichment) confers a +4 Da mass shift with minimal isotopic interference or chromatographic retention time shift, making it uniquely suitable as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification [3]. Unlabeled alogliptin lacks this mass differentiation and cannot provide the same matrix effect correction or ionization efficiency compensation.

Alogliptin (13CD3): Quantitative Evidence of Differentiation for Analytical Method Selection


Dual 13C/D Isotopic Labeling Enables LC-MS/MS Quantification with Minimal Matrix Effect Relative to Structural Analog Internal Standards

Alogliptin (13CD3) serves as a stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS quantification of alogliptin in human plasma, achieving linear calibration over 1.0–202.0 ng/mL (r² ≥ 0.99) with acceptable intra- and inter-day precision and accuracy per FDA bioanalytical method validation guidelines [1]. In contrast, a separate validated LC-MS/MS method employing sitagliptin—a structurally distinct DPP-4 inhibitor—as the internal standard for alogliptin quantification demonstrated a higher lower limit of quantitation (LLOQ) of 5 ng/mL, reflecting the inherent advantage of SIL-IS co-elution in compensating for matrix effects and ionization variability [2].

LC-MS/MS bioanalysis internal standard stable isotope labeling

Unlabeled Alogliptin Exhibits 10,000-Fold Selectivity for DPP-4 Over DPP-8 and DPP-9, Exceeding Saxagliptin's Reported Selectivity Profile

Alogliptin potently inhibited human DPP-4 in vitro with a mean IC50 of approximately 6.9 nM and exhibited greater than 10,000-fold selectivity for DPP-4 over the closely related serine proteases DPP-2, DPP-8, DPP-9, fibroblast activation protein/seprase, prolyl endopeptidase, and tryptase (IC50 > 100,000 nM) [1]. In contrast, saxagliptin demonstrates only moderate selectivity for DPP-4, as documented in comparative class reviews [2]. The high selectivity of alogliptin is attributed to its quinazolinone-based structure and specific interactions within the DPP-4 active site, as elucidated by co-crystal structure analysis (PDB: 2ONC) [3].

DPP-4 selectivity off-target activity serine protease DPP-8 DPP-9

Alogliptin Demonstrates 100% Oral Bioavailability, Contrasting with Linagliptin's ~30% and Saxagliptin's ~67% Absorption

Alogliptin exhibits absolute oral bioavailability of approximately 100% in humans, with median Tmax ranging from 1 to 2 hours and a mean terminal half-life of 12.4 to 21.4 hours across all doses [1]. In a comparative clinical pharmacokinetic analysis of DPP-4 inhibitors, the fraction of each dose absorbed ranges from approximately 30% for linagliptin to 75–87% for sitagliptin and vildagliptin, with saxagliptin at approximately 67% [2]. Alogliptin's 100% bioavailability distinguishes it as the only DPP-4 inhibitor with complete oral absorption.

pharmacokinetics bioavailability oral absorption DPP-4 inhibitor

Alogliptin Undergoes Minimal CYP-Mediated Metabolism and 60–70% Renal Excretion as Unchanged Drug, Contrasting with Saxagliptin's CYP3A4/5 Dependence

Alogliptin does not undergo extensive metabolism; 60–70% of the administered dose is excreted as unchanged parent compound in the urine, with metabolites M-I (N-demethylated) and M-II (N-acetylated) accounting for <2% and <6% of plasma concentrations, respectively [1]. In contrast, saxagliptin is largely metabolized by hepatic cytochrome P450 (CYP) 3A4 and 3A5 isoforms to an active hydroxylated metabolite (5-hydroxy saxagliptin, 2-fold less potent than parent) and requires dose adjustment when co-administered with strong CYP3A4 inhibitors [2]. Sitagliptin is also predominantly renally excreted (70–80% unchanged), while linagliptin undergoes enterohepatic cycling with >70% biliary excretion [3].

drug metabolism CYP450 renal excretion drug-drug interaction

Alogliptin (13CD3) Isotopic Enrichment Specifications (99% 13C, 98% 2H) Provide +4 Da Mass Shift Critical for SIL-IS Fidelity

Alogliptin (13CD3) is supplied with a minimum isotopic enrichment of 99% for 13C and 98% for 2H, with minimum chemical purity of 95% [1]. This dual labeling at the N3-methyl position produces a +4 Da mass shift (m/z from 339 to 343 for the molecular ion) that effectively separates the analyte and internal standard signals in MS/MS detection without introducing chromatographic retention time shifts that can occur with perdeuterated analogs [2]. In contrast, single-label deuterium-only internal standards (e.g., alogliptin-d3) provide only a +3 Da shift and may exhibit hydrogen-deuterium exchange under certain chromatographic or storage conditions, potentially compromising assay fidelity [3].

isotopic enrichment mass spectrometry SIL-IS stable isotope labeling

Alogliptin (13CD3) Supports Regulatory-Compliant ANDA and Bioequivalence Study Workflows with Full Traceability Documentation

Alogliptin (13CD3) is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of alogliptin [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In a validated LC-MS/MS method for simultaneous determination of alogliptin and pioglitazone, the use of stable isotope-labeled internal standards enabled a total analytical run time of 3.0 minutes with intra- and inter-day precision and accuracy within FDA-acceptable limits [2]. Methods employing non-isotopic internal standards (e.g., sitagliptin for alogliptin) lack the same level of regulatory acceptance for ANDA submissions due to the absence of physicochemical identity with the analyte [3].

regulatory compliance ANDA bioequivalence reference standard

Alogliptin (13CD3): Validated Application Scenarios for Bioanalytical and Pharmacokinetic Research


Regulated Bioequivalence (BE) and Bioavailability (BA) Studies Requiring FDA/EMA-Compliant LC-MS/MS Quantification

Alogliptin (13CD3) is the optimal internal standard for LC-MS/MS quantification of alogliptin in human plasma for BE/BA studies, having demonstrated linearity from 1.0–202.0 ng/mL (r² ≥ 0.99) with intra- and inter-day precision and accuracy within FDA-acceptable limits [1]. The 5-fold lower LLOQ achievable with SIL-IS compared to non-isotopic alternatives enables accurate measurement of terminal elimination phase concentrations, which is critical for reliable half-life estimation [2]. Full traceability against USP/EP pharmacopeial standards and regulatory-compliant characterization documentation streamline ANDA submission workflows [3].

Pharmacokinetic Drug-Drug Interaction (DDI) Studies Leveraging Alogliptin's Minimal CYP Metabolism Profile

Alogliptin's minimal CYP-mediated metabolism (M-I and M-II account for <2% and <6% of plasma concentrations, respectively) and 60–70% renal excretion as unchanged drug make it an ideal probe substrate for DDI studies where CYP-related confounding must be minimized [1]. In comparative DDI liability assessment across DPP-4 inhibitors, alogliptin requires no dose adjustment with CYP3A4 inhibitors, unlike saxagliptin which necessitates dose reduction when co-administered with strong CYP3A4 inhibitors [2]. This pharmacokinetic advantage supports the use of alogliptin as a reference DPP-4 inhibitor in polypharmacy study designs.

DPP-4 Selectivity Profiling and Off-Target Safety Assessment Using Alogliptin as High-Selectivity Reference Standard

Alogliptin's >10,000-fold selectivity for DPP-4 over DPP-8 and DPP-9 (IC50 ~6.9 nM for DPP-4 vs >100,000 nM for DPP-8/DPP-9) establishes it as a benchmark high-selectivity reference compound for off-target screening panels [1]. In studies evaluating novel DPP-4 inhibitors, alogliptin serves as a comparator to assess whether candidate compounds achieve the selectivity threshold associated with favorable preclinical safety profiles, given that DPP-8/9 inhibition has been linked to toxicities including alopecia and thrombocytopenia in animal models [2]. Co-crystal structure availability (PDB: 2ONC) further supports structure-activity relationship (SAR) investigations [3].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies in Renally Impaired Populations

Alogliptin's predominant renal excretion (60–70% unchanged) necessitates dose adjustment in patients with moderate to severe renal impairment (eGFR <60 mL/min: 12.5 mg daily; eGFR <30 mL/min: 6.25 mg daily), whereas saxagliptin requires a 2.5 mg dose in similar populations and linagliptin requires no adjustment due to biliary elimination [1]. Alogliptin (13CD3) enables accurate plasma concentration monitoring in TDM applications and population PK studies designed to validate and refine renal impairment dosing algorithms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alogliptin (13CD3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.